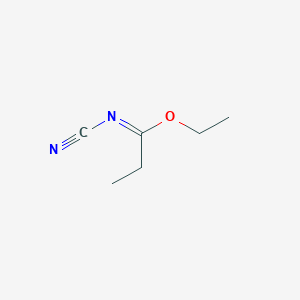

ethyl N-cyanopropionimidate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

ethyl N-cyanopropanimidate |

InChI |

InChI=1S/C6H10N2O/c1-3-6(8-5-7)9-4-2/h3-4H2,1-2H3 |

InChI Key |

DGCOOOSEJIVIEI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NC#N)OCC |

Origin of Product |

United States |

Chemical Reactions Analysis

(a) Reaction of Orthoesters with Cyanamide

Orthoesters react with cyanamide in the presence of acid anhydrides (e.g., acetic anhydride) at 120–150°C. For example:

Example from Patent US3225077A :

-

Reactants : Trimethyl-2-chloroorthoacetate + cyanamide + acetic anhydride

-

Conditions : 30 min at 150°C

-

Product : Methyl 2-chloro-N-cyanoacetimidate (75% yield, B.P. 76–80°C at 0.3 mm Hg).

(b) Reaction of Imidate Hydrohalides with Cyanamide

Imidate hydrohalides (e.g., ethyl propionimidate hydrochloride) react with cyanamide in polar solvents like ethanol:

Example from Patent US3225077A :

-

Reactants : Ethyl 2-chloropropionimidate hydrochloride + cyanamide

-

Conditions : 0–50°C, 2–4 hrs

-

Product : Ethyl 2-chloro-N-cyanopropionimidate (50% yield, B.P. 106–111°C at 1.5 mm Hg).

Nucleophilic Addition and Cyclization Reactions

Ethyl N-cyanopropionimidate participates in cyclization reactions to form nitrogen-containing heterocycles:

(a) Pyrazolopyrimidine Formation

Reaction with aliphatic amines proceeds via nucleophilic attack at the imidic carbon, followed by Dimroth rearrangement (Fig. 1):

Mechanism :

-

Step 1 : Condensation with amines (e.g., ethylenediamine) in ethanol + acetic acid.

-

Step 2 : Heating amidine intermediates in toluene with piperidine yields pyrazolo[3,4-d]pyrimidines.

Key Data :

| Amine | Product Yield (%) | Conditions |

|---|---|---|

| Ammonia | 73 | Toluene, 110°C, 6 hr |

| Hydroxylamine | 61 | Toluene, 110°C, 8 hr |

(b) Acid Hydrolysis

Hydrolysis under acidic conditions produces ammonia and carbomethoxypropionamidine :

Reaction :

(a) Pyrimidin-4(1H)-one Derivatives

Reaction with ethyl cyanoacetate yields 2,3-dihydropyrimidin-4(1H)-ones via condensation and nucleophilic addition :

Conditions : Glacial acetic acid, 25°C, 12 hr.

Yield : 60–75% .

(b) Oxazole-Pyrimidine Hybrids

Condensation with malononitrile forms hydropyrimidines (e.g., 6-hydroxy-2,3-dihydropyrimidin-4(1H)-ones) :

Key Intermediate : Amidines (e.g., 3-carbomethoxypropionamidine).

Comparative Reaction Yields

Data from optimized syntheses :

| Reaction Type | Catalyst/Solvent | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Orthoester + Cyanamide | Acetic anhydride/MeCN | 75 | 150 |

| Imidate Hydrohalide + Cyanamide | Ethanol/Fe(OTf)₂ | 50 | 50 |

| Pyrimidinone Formation | Glacial acetic acid | 70 | 25 |

Mechanistic Insights

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl N-cyanopropionimidate, and how can researchers validate purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between ethyl cyanoacetate and propionimidate derivatives under anhydrous conditions . Purification via fractional distillation or column chromatography is recommended. Purity validation requires spectroscopic characterization:

- NMR (¹H/¹³C) to confirm molecular structure and absence of byproducts.

- FT-IR to identify functional groups (e.g., nitrile stretch ~2200 cm⁻¹).

- Mass Spectrometry (EI/ESI) for molecular ion confirmation. Cross-referencing with databases like PubChem (e.g., analogs in ) ensures consistency .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.

- Work in a fume hood due to potential volatility and respiratory hazards .

- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.

- Emergency measures: Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Meta-analysis : Apply heterogeneity metrics (e.g., Higgins’ I² statistic) to assess variability across studies. High I² values (>50%) suggest significant methodological differences .

- Systematic Review : Follow Cochrane guidelines to evaluate bias in experimental designs (e.g., incomplete randomization, solvent purity variations) .

- Replication Studies : Reproduce high- and low-yield protocols under controlled conditions (fixed temperature, catalyst loading) to isolate critical variables .

Q. What mechanistic insights can spectroscopic data provide for this compound in nucleophilic reactions?

- Methodological Answer :

- In-situ Monitoring : Use real-time ¹H NMR to track intermediate formation (e.g., imidate intermediates).

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace reaction pathways via MS/MS fragmentation patterns .

- Computational Modeling : Pair experimental data with DFT calculations (e.g., Gaussian software) to validate proposed transition states .

Q. How can reaction conditions be optimized for this compound derivatization?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst type). Analyze via ANOVA to identify significant factors .

- Kinetic Studies : Perform time-course experiments with HPLC monitoring to determine rate laws and activation energy.

- Green Chemistry Metrics : Compare atom economy and E-factors across protocols to prioritize sustainable routes .

Q. What strategies ensure data reliability in studies involving this compound?

- Methodological Answer :

- Cross-Validation : Use orthogonal techniques (e.g., NMR + X-ray crystallography) for structural confirmation .

- Blind Testing : Engage independent labs to replicate key findings, reducing confirmation bias .

- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.1°C for temperature probes) and propagate errors statistically .

Contradiction Analysis Framework

Q. How should researchers address conflicting reports on the stability of this compound under aqueous conditions?

- Methodological Answer :

- Controlled Degradation Studies : Expose the compound to varying pH levels (2–12) and monitor decomposition via LC-MS. Compare half-lives with literature values .

- Environmental Simulation : Use accelerated aging chambers (e.g., 40°C/75% RH) to mimic long-term storage.

- Peer Review : Submit contradictory data to interdisciplinary panels (organic chemists, analytical experts) for consensus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.